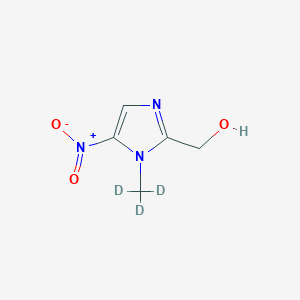
Trioctyldodecyl citrate
Descripción general
Descripción
Trioctyldodecyl citrate is an ester derived from citric acid and trioctyldodecanol. It is commonly used in the cosmetics industry as an emollient and skin conditioning agent. This compound is known for its excellent emollient properties, providing a smooth and silky feel to the skin. It is also used in various formulations to enhance the texture and stability of cosmetic products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trioctyldodecyl citrate is synthesized through the esterification of citric acid with trioctyldodecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, citric acid and trioctyldodecanol, are mixed in the presence of an acid catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester .
Análisis De Reacciones Químicas
Types of Reactions: Trioctyldodecyl citrate primarily undergoes hydrolysis and esterification reactions. Under acidic or basic conditions, it can be hydrolyzed back to citric acid and trioctyldodecanol. This compound is relatively stable and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Esterification: Citric acid, trioctyldodecanol, acid catalyst (e.g., sulfuric acid), reflux conditions.
Major Products Formed:
Hydrolysis: Citric acid and trioctyldodecanol.
Esterification: this compound.
Aplicaciones Científicas De Investigación
Trioctyldodecyl citrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as an emollient and plasticizer in various formulations.
- Acts as a solvent and dispersing agent for pigments and other active ingredients .
Biology:
- Employed in the formulation of skin care products due to its excellent emollient properties.
- Used in the development of bio-compatible materials for medical applications .
Medicine:
- Incorporated into topical formulations for its skin conditioning and moisturizing effects.
- Investigated for its potential use in drug delivery systems .
Industry:
- Utilized in the production of personal care products, such as lotions, creams, and sunscreens.
- Applied in the formulation of high-performance lubricants and coatings .
Mecanismo De Acción
Trioctyldodecyl citrate exerts its effects primarily through its emollient properties. It forms a protective barrier on the skin, reducing water loss and providing a smooth and silky feel. The compound interacts with the lipid bilayer of the skin, enhancing its hydration and overall texture. The molecular targets and pathways involved in its action are primarily related to its interaction with the skin’s lipid matrix .
Comparación Con Compuestos Similares
Trioctyldodecyl citrate is unique in its combination of citric acid and trioctyldodecanol, providing excellent emollient properties and stability. Similar compounds include:
Triethyl citrate: Used as a plasticizer and solvent in various formulations.
Tributyl citrate: Employed as a plasticizer and emollient in personal care products.
Triisostearyl citrate: Known for its skin conditioning and emollient properties
Compared to these compounds, this compound offers a higher molecular weight and viscosity, making it particularly suitable for high-performance applications in cosmetics and personal care products .
Propiedades
IUPAC Name |
tris(2-octyldodecyl) 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H128O7/c1-7-13-19-25-31-34-40-46-51-60(49-43-37-28-22-16-10-4)57-71-63(67)55-66(70,65(69)73-59-62(53-45-39-30-24-18-12-6)54-48-42-36-33-27-21-15-9-3)56-64(68)72-58-61(50-44-38-29-23-17-11-5)52-47-41-35-32-26-20-14-8-2/h60-62,70H,7-59H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEMOBPNIWQLMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CC(CC(=O)OCC(CCCCCCCC)CCCCCCCCCC)(C(=O)OCC(CCCCCCCC)CCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H128O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70925418 | |
| Record name | Tris(2-octyldodecyl) citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1033.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126121-35-5 | |
| Record name | Tris(2-octyldodecyl) citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126121-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trioctyldodecyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126121355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(2-octyldodecyl) citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tris(2-octyldodecyl) citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIOCTYLDODECYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35X8CT063R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI)](/img/structure/B135275.png)













